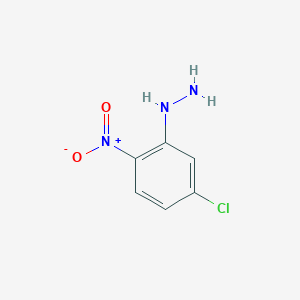

(5-氯-2-硝基苯基)肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Chloro-2-nitrophenyl)hydrazine, or 5-CNPH, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. 5-CNPH is a strong reducing agent, and has been used in the synthesis of a variety of compounds including polymers, dyes, and pharmaceuticals. It has also been used in the preparation of other hydrazines, such as 2-methyl-4-nitrophenylhydrazine.

科学研究应用

(1)超分子结构和多晶性

- 研究表明,类似于(5-氯-2-硝基苯基)肼的化合物,如1-(2-氯烟酰基)-2-(硝基苯基)肼,在二维和三维中形成多晶性,并形成复杂的氢键超分子结构。这些结构是由各种氢键和π-π堆积相互作用导致的,突显了该分子在材料科学和晶体工程中的潜力(Wardell et al., 2007)。

(2)杂环化合物合成中间体

- 肼的衍生物,包括(5-氯-2-硝基苯基)肼,被用作合成吡唑烷(5-羟基-2-吡唑烷)或其线性互变体(肼酮)的稳定中间体,当与含有强电子提取取代基的化合物反应时。这表明了它在合成具有潜在应用于制药和材料科学的复杂有机化合物中的作用(Zelenin et al., 2002)。

(3)芳基肼衍生物合成中的催化剂

- 芳基肼酰衍生物,包括(5-氯-2-硝基苯基)肼,已通过催化剂优化的无溶剂缩合合成,展示出显著的产率和抗菌活性。这凸显了它在药物化学和药物发现中的相关性(Ananthi et al., 2017)。

(4)分子传感和环境监测

- 基于相关分子5-氯噻吩-2-羰基氯化物的“开启”荧光探针表现出对检测肼,一种有毒的环境污染物,具有高选择性和灵敏度。这一创新显示了(5-氯-2-硝基苯基)肼衍生物在环境监测和公共卫生安全中的潜力(Jiang et al., 2020)。

安全和危害

- Safety Data Sheet (SDS) : Refer to the MSDS for safety information.

作用机制

Target of Action

It’s known that hydrazine derivatives can interact with various biological targets .

Mode of Action

(5-Chloro-2-nitrophenyl)hydrazine, like other hydrazine derivatives, can react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

It’s known that hydrazine derivatives can influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, and others .

Result of Action

Some hydrazine derivatives have shown potent activity against certain cell lines .

生化分析

Biochemical Properties

It is known that hydrazines can react with aldehydes and ketones to form oximes or hydrazones . This suggests that (5-Chloro-2-nitrophenyl)hydrazine could potentially interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Given its potential to form oximes or hydrazones , it may influence cell function by interacting with various cellular components, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that hydrazines can form oximes or hydrazones with aldehydes and ketones , suggesting that (5-Chloro-2-nitrophenyl)hydrazine may exert its effects at the molecular level through similar interactions. These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

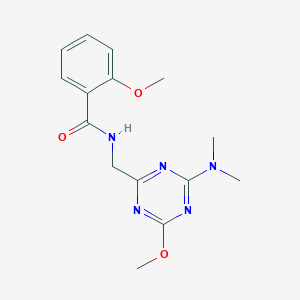

IUPAC Name |

(5-chloro-2-nitrophenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJAAWBBWCBSNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)

![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)

![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)

![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)

![ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate](/img/structure/B2489331.png)

![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)

![3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2489339.png)

![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)